molecular formula C33H38F3N7O11 B049215 Ac-LEHD-AFC

Ac-LEHD-AFC

Cat. No.: B049215
M. Wt: 765.7 g/mol
InChI Key: HULKIXRFKRCRHD-ZJZGAYNASA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Ac-LEHD-AFC is a fluorogenic substrate primarily for caspase-9 . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis, pyroptosis, and necroptosis) and inflammation .

Mode of Action

The compound interacts with its target, caspase-9, through a cleavage process. Caspase-9 cleaves the this compound substrate, which results in the release of AFC (7-amino-4-trifluoromethyl coumarin) . This cleavage can be monitored visually or quantitatively by a shift in fluorescence upon the release of the AFC fluorophore .

Biochemical Pathways

The cleavage of this compound by caspase-9 is a critical part of the apoptotic pathway. This process is required for the apoptosome-mediated activation of caspase-9 . The activation of caspase-9 can lead to the activation of caspase-3, another executioner caspase, resulting in programmed cell death .

Result of Action

The cleavage of this compound by caspase-9 and the subsequent release of AFC results in a shift in fluorescence from blue to yellow-green . This fluorescence can be detected using a fluorometer or an enzyme-linked immunosorbent assay (ELISA) reader, providing a quantifiable measure of caspase-9 activity .

Action Environment

The action of this compound is likely to be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules could potentially affect the efficiency of the cleavage process. Moreover, the compound should be stored in a desiccated condition at -20°C and protected from light . These storage conditions are necessary to maintain the stability and efficacy of the compound.

Biochemical Analysis

Biochemical Properties

Ac-LEHD-AFC plays a significant role in biochemical reactions, particularly those involving caspases . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation. This compound is cleaved by caspase-9, among others, to release a fluorescent compound .

Cellular Effects

The cleavage of this compound by caspases like caspase-9 has significant effects on cells. The released fluorescence allows researchers to monitor the activity of these caspases, which are often involved in cellular processes such as apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by caspase enzymes. When cleaved by caspase-9, it releases a fluorescent compound, AFC . This fluorescence can be detected and measured, providing a quantitative measure of caspase activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be observed over time. The fluorescence emitted upon its cleavage provides a real-time measure of caspase activity .

Metabolic Pathways

This compound is involved in the metabolic pathways of apoptosis, where it serves as a substrate for caspases .

Subcellular Localization

The subcellular localization of this compound is not specified in the search results. Given its role as a caspase substrate, it is likely to be found wherever these enzymes are active, which is typically in the cytoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ac-LEHD-AFC involves the coupling of N-acetyl-L-leucyl-L-α-glutamyl-L-histidyl-L-α-asparagine with 7-amino-4-trifluoromethylcoumarin. The reaction typically occurs in the presence of coupling agents and under controlled conditions to ensure high purity and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the purity (≥95%) and stability of the compound .

Chemical Reactions Analysis

Types of Reactions: Ac-LEHD-AFC primarily undergoes hydrolysis when cleaved by caspase enzymes. This reaction releases 7-amino-4-trifluoromethylcoumarin, which can be detected through fluorescence .

Common Reagents and Conditions: The hydrolysis reaction requires the presence of caspase-4, caspase-5, or caspase-9 enzymes. The reaction conditions include a suitable buffer system to maintain the pH and temperature optimal for enzyme activity .

Major Products Formed: The major product formed from the hydrolysis of this compound is 7-amino-4-trifluoromethylcoumarin .

Comparison with Similar Compounds

Similar Compounds:

  • Ac-DEVD-AFC
  • Ac-VEID-AFC
  • Ac-IETD-AFC

Uniqueness: Ac-LEHD-AFC is unique due to its specificity for caspase-4, caspase-5, and caspase-9. This specificity makes it a valuable tool for studying the activity of these particular caspases in various biological processes .

Properties

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38F3N7O11/c1-15(2)8-22(39-16(3)44)31(52)41-21(6-7-26(45)46)29(50)42-23(9-18-13-37-14-38-18)32(53)43-24(12-27(47)48)30(51)40-17-4-5-19-20(33(34,35)36)11-28(49)54-25(19)10-17/h4-5,10-11,13-15,21-24H,6-9,12H2,1-3H3,(H,37,38)(H,39,44)(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,45,46)(H,47,48)/t21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULKIXRFKRCRHD-ZJZGAYNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38F3N7O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

765.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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